(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol
Brand Name: Vulcanchem
CAS No.: 477762-55-3
VCID: VC5594638
InChI: InChI=1S/C5H6F3N3OS2/c6-5(7,8)2(12)1-13-4-11-10-3(9)14-4/h2,12H,1H2,(H2,9,10)/t2-/m1/s1
SMILES: C(C(C(F)(F)F)O)SC1=NN=C(S1)N
Molecular Formula: C5H6F3N3OS2
Molecular Weight: 245.24

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol

CAS No.: 477762-55-3

Cat. No.: VC5594638

Molecular Formula: C5H6F3N3OS2

Molecular Weight: 245.24

* For research use only. Not for human or veterinary use.

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol - 477762-55-3

Specification

CAS No. 477762-55-3
Molecular Formula C5H6F3N3OS2
Molecular Weight 245.24
IUPAC Name (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol
Standard InChI InChI=1S/C5H6F3N3OS2/c6-5(7,8)2(12)1-13-4-11-10-3(9)14-4/h2,12H,1H2,(H2,9,10)/t2-/m1/s1
Standard InChI Key XAZGPMHRZJWHRX-UWTATZPHSA-N
SMILES C(C(C(F)(F)F)O)SC1=NN=C(S1)N

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name “(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol” delineates its structure:

  • Core framework: A three-carbon propanol backbone (2-propanol) with a hydroxyl group at position 2 and a trifluoromethyl group at position 1.

  • Substituent: A sulfanyl (-S-) group at position 3, connected to a 5-amino-1,3,4-thiadiazol-2-yl ring.

  • Stereochemistry: The (2S) configuration indicates the hydroxyl group resides on the second carbon in the S enantiomeric form .

Molecular Formula and Weight

  • Molecular formula: C6H7F3N3OS2\text{C}_6\text{H}_7\text{F}_3\text{N}_3\text{OS}_2

    • Derived from the propanol backbone (C3H7O\text{C}_3\text{H}_7\text{O}), trifluoromethyl group (CF3\text{CF}_3), and the 1,3,4-thiadiazole-sulfanyl moiety (N3S2\text{N}_3\text{S}_2).

  • Molecular weight: 273.27 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, S=32.07).

Synthesis and Structural Analogues

Route 1: Nucleophilic Substitution

  • Intermediate 1: 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) serves as the alcohol precursor .

  • Intermediate 2: 5-Amino-1,3,4-thiadiazole-2-thiol, generated via cyclization of thiosemicarbazide derivatives .

  • Coupling: React Intermediate 1 with Intermediate 2 under basic conditions (e.g., KOH/ethanol), facilitating thiolate ion attack on a brominated or tosylated propanol derivative .

Route 2: Thiadiazole Functionalization

  • Modify pre-existing trifluoropropanol derivatives (e.g., (2S)-1,1,1-trifluoro-2-propanol) by introducing the thiadiazole-sulfanyl group via Mitsunobu or SN2 reactions .

Structural Analogues

Compound NameMolecular FormulaKey FeaturesReference
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenolC8H7N3OS\text{C}_8\text{H}_7\text{N}_3\text{OS}Phenolic ring linked to thiadiazole
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-en-1-yl)propanamideC8H12N4OS2\text{C}_8\text{H}_{12}\text{N}_4\text{OS}_2Propanamide with sulfanyl-thiadiazole
(2S)-2-[4-[5-(6-Aminopyridin-3-yl)sulfonyl-1,3-thiazol-2-yl]-3-chlorophenyl]-1,1,1-trifluoropropan-2-olC17H13ClF3N3O3S2\text{C}_{17}\text{H}_{13}\text{ClF}_3\text{N}_3\text{O}_3\text{S}_2Trifluoropropanol with sulfonyl-thiazole

Physicochemical Properties

Predicted Properties

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and amino groups; limited solubility in nonpolar solvents .

  • Melting/Boiling Points: Estimated mp=120130C\text{mp} = 120-130^\circ \text{C}, bp=300310C\text{bp} = 300-310^\circ \text{C} (decomposition likely due to thermal instability of thiadiazole) .

  • Acidity: The hydroxyl group (pKa1214\text{p}K_a \approx 12-14) and amino group (pKa810\text{p}K_a \approx 8-10) contribute to pH-dependent solubility .

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(O-H)\nu(\text{O-H}): 3200-3400 cm1^{-1} (broad, hydroxyl stretch).

    • ν(N-H)\nu(\text{N-H}): 3300-3500 cm1^{-1} (amine stretches).

    • ν(C-F)\nu(\text{C-F}): 1100-1200 cm1^{-1} (trifluoromethyl vibrations) .

  • NMR Spectroscopy (predicted):

    • 1H^1\text{H}: δ 4.5–5.0 (OH, exchangeable), δ 6.8–7.2 (thiadiazole protons).

    • 13C^{13}\text{C}: δ 120–125 (CF3_3), δ 160–170 (thiadiazole carbons) .

Biological and Industrial Applications

Pharmaceutical Relevance

  • Fluorinated Alcohols: 1,1,1-Trifluoro-2-propanol derivatives are intermediates in kinase inhibitors (e.g., Cediranib) .

  • Thiadiazole Moieties: Enhance bioavailability and target affinity in drug design .

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